molecular formula C15H17N5O4 B2989238 6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034525-29-4

6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2989238
CAS No.: 2034525-29-4
M. Wt: 331.332
InChI Key: SHIPSUDXJLBFCR-UHFFFAOYSA-N
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Description

6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Amination and Alkylation
A study conducted by A. Gulevskaya et al. (1994) explored the regioselective amination of condensed pyrimidines, providing insights into the synthesis and chemical behavior of pyrimidine derivatives, including compounds structurally related to 6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione. This research highlights the versatility of pyrimidine compounds in chemical synthesis and their potential as intermediates in the production of various biologically active molecules (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Biological and Pharmacological Activities

Antimicrobial and Antioxidant Activities
The synthesis and preliminary evaluation of antimicrobial activity of Schiff bases of pyrido[1,2-a]pyrimidine derivatives, as explored by S. Alwan et al. (2014), reveal the potential of pyrimidine derivatives in the development of new antibacterial and antifungal agents. Their research indicates the compounds' ability to inhibit bacterial growth and suggests a promising direction for the development of novel antimicrobial agents (Alwan, Al Kaabi, & Hashim, 2014).

Anticancer Properties
A study by I. Parveen et al. (2017) synthesized and evaluated the estrogen receptor binding affinity of pyrimidine-piperazine-chromene and -quinoline conjugates, demonstrating their potential anti-proliferative activities against human breast cancer cell lines. This research underscores the potential of pyrimidine derivatives in cancer therapy, particularly in targeting estrogen receptors to inhibit tumor growth (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Optical and Nonlinear Optical (NLO) Properties

Optical and NLO Applications
B. Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, assessing their potential for optical, NLO, and drug discovery applications. The compounds exhibited promising linear and nonlinear optical properties, suggesting their suitability for NLO device fabrication, which could have significant implications for the development of optical materials and technologies (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB/Akt . It binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . The compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to improve its pharmacokinetic properties . Although active in cellular assays, earlier compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s inhibition of PKB leads to modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

6-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-9-16-5-4-13(17-9)24-10-3-2-6-20(8-10)14(22)11-7-12(21)19-15(23)18-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIPSUDXJLBFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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